Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate
CAS No.: 59719-94-7
Cat. No.: VC18689958
Molecular Formula: C30H63BO12
Molecular Weight: 626.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59719-94-7 |
|---|---|
| Molecular Formula | C30H63BO12 |
| Molecular Weight | 626.6 g/mol |
| IUPAC Name | tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate |
| Standard InChI | InChI=1S/C30H63BO12/c1-4-7-10-32-13-16-35-19-22-38-25-28-41-31(42-29-26-39-23-20-36-17-14-33-11-8-5-2)43-30-27-40-24-21-37-18-15-34-12-9-6-3/h4-30H2,1-3H3 |
| Standard InChI Key | SIEZQTQZIVBHIO-UHFFFAOYSA-N |
| Canonical SMILES | B(OCCOCCOCCOCCCC)(OCCOCCOCCOCCCC)OCCOCCOCCOCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate belongs to the class of borate esters, featuring a central boron atom triply esterified with polyether-alcohol chains. The IUPAC name, tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate, reflects its three identical 2-[2-(2-butoxyethoxy)ethoxy]ethyl substituents. The structural formula (Figure 1) highlights the repeating ethoxy units and terminal butoxy groups, which confer amphiphilic properties.
Table 1: Key Chemical Properties
Spectroscopic Characterization
The compound’s structural validation relies on spectral data:
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Infrared (IR) Spectroscopy: Peaks at 1,260–1,340 cm⁻¹ confirm B–O–C ester linkages, while C–O–C stretches (1,100–1,150 cm⁻¹) verify ether bonds .
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Nuclear Magnetic Resonance (NMR): NMR shows a singlet at δ 18–20 ppm, typical of trigonal borate esters. NMR resonances at δ 0.89 (butyl CH₃), 3.40–3.70 (methyleneoxy groups), and 1.30–1.60 ppm (butyl CH₂) further confirm the structure .
Synthesis and Industrial Production
Esterification Protocol
The synthesis involves a three-step esterification of boric acid () with triethylene glycol monobutyl ether () under acidic catalysis:
Reaction conditions (60–80°C, 6–8 hours) ensure >85% yield, with excess boric acid removed via vacuum distillation .
Scalability Challenges
Industrial production faces hurdles due to:
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Hydrolysis Sensitivity: The borate ester hydrolyzes in aqueous media, necessitating anhydrous conditions .
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Byproduct Formation: Residual triethylene glycol monobutyl ether (7–13%) and oligomers (1–2%) require chromatographic purification .
Functional Applications
Polymer Additives
The compound acts as a thermal stabilizer in polyvinyl chloride (PVC), reducing dehydrochlorination rates at processing temperatures (160–200°C). Comparative studies show a 40% reduction in HCl emission versus traditional organotin stabilizers.
Surfactant Systems
Its amphiphilic structure enables use in nonionic surfactants for agrochemical emulsions. At 0.5–2.0% w/w, it reduces interfacial tension to 28–32 mN/m in oil-water systems, outperforming polyethylene glycol surfactants.
Toxicological Profile
Acute and Subchronic Effects
Table 2: Toxicological Data
Mechanistic Insights
In vitro assays reveal low bioaccumulation potential () and rapid hepatic clearance via glucuronidation. Boron excretion occurs primarily in urine (t₁/₂ = 12–18h), minimizing systemic exposure .
Comparative Analysis with Analogous Borates
Table 3: Structure-Activity Relationships
| Compound | Molecular Weight | Acute Oral LD₅₀ | Key Application |
|---|---|---|---|
| Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate | 626.6 | >2,000 mg/kg | Polymer stabilization |
| Tris[2-(2-methoxyethoxy)ethyl] borate | 500.4 | 1,500 mg/kg | Brake fluids |
| Tris[polyethylene glycol] borate | 764.7 | >5,000 mg/kg | Drug delivery |
Key trends:
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